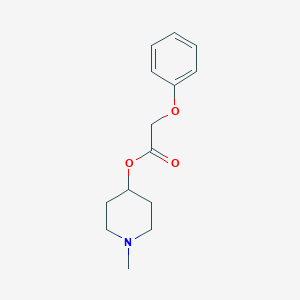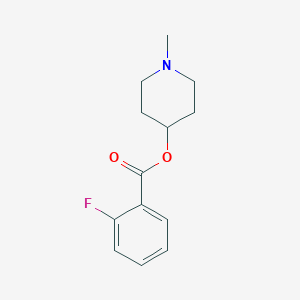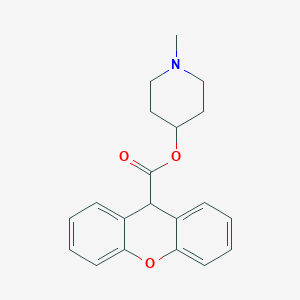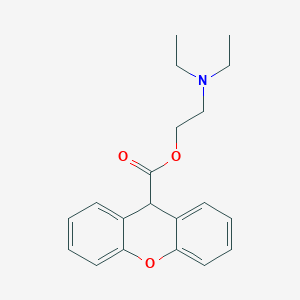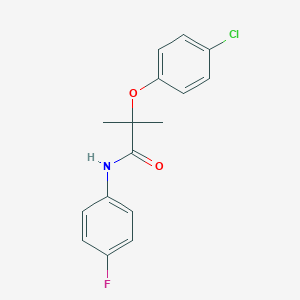
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a synthetic compound that belongs to the class of amides. It is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemische Und Physiologische Effekte
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is also highly soluble in organic solvents, which makes it easy to work with in lab experiments. However, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is a complex compound that requires specialized equipment and expertise to synthesize and work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide involves the reaction between 4-chlorophenol and 4-fluoroaniline in the presence of a base catalyst. The reaction results in the formation of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide, which is then converted to 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide by reacting it with 2-methylpropionyl chloride in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antitumor, and anti-inflammatory properties. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
61887-25-0 |
|---|---|
Produktname |
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
Molekularformel |
C16H15ClFNO2 |
Molekulargewicht |
307.74 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-14-9-3-11(17)4-10-14)15(20)19-13-7-5-12(18)6-8-13/h3-10H,1-2H3,(H,19,20) |
InChI-Schlüssel |
YTUPAFOLDBNMLH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
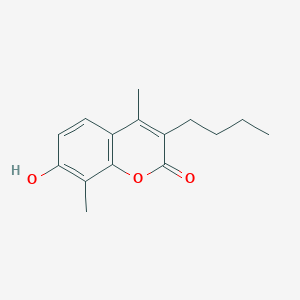
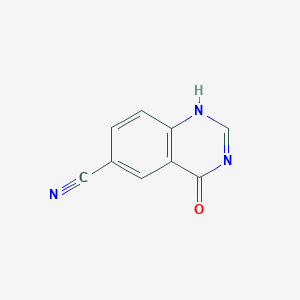
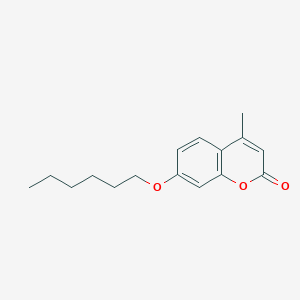
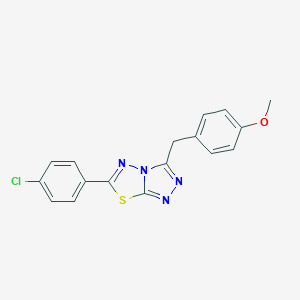
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
